Naphthalene, 1,2,3,6-tetrachloro

Description

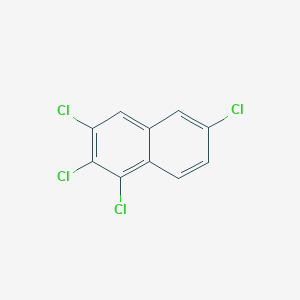

Naphthalene, 1,2,3,6-tetrachloro (C₁₀H₄Cl₄) is a polychlorinated naphthalene (PCN) derivative characterized by four chlorine atoms attached to the naphthalene ring at positions 1, 2, 3, and 4. This compound belongs to a class of chlorinated aromatic hydrocarbons with significant industrial and environmental relevance. PCNs are synthesized via the chlorination of naphthalene, typically using catalysts like FeCl₃ or sulfur-based agents, which yield mixtures of mono- to octa-chlorinated isomers .

PCNs, including 1,2,3,6-tetrachloronaphthalene, have historically been used as dielectric fluids, flame retardants, and lubricant additives.

Properties

IUPAC Name |

1,2,3,6-tetrachloronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-6-1-2-7-5(3-6)4-8(12)10(14)9(7)13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVORWIZONZUEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335268 | |

| Record name | Naphthalene, 1,2,3,6-tetrachloro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149864-78-8 | |

| Record name | Naphthalene, 1,2,3,6-tetrachloro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Chlorination of Naphthalene Derivatives

The synthesis of 1,2,3,6-tetrachloronaphthalene primarily relies on the chlorination of naphthalene or its partially chlorinated derivatives. Chlorination reactions are influenced by factors such as temperature, catalyst selection, and chlorine source. For instance, radical chlorination using molecular chlorine ($$ \text{Cl}2 $$) in the presence of iron(III) chloride ($$ \text{FeCl}3 $$) as a catalyst at elevated temperatures (80–120°C) yields a mixture of polychlorinated naphthalenes, with the 1,2,3,6-isomer forming as a minor product. This method, while straightforward, suffers from poor regioselectivity, necessitating advanced separation techniques to isolate the target compound.

An alternative approach involves stepwise chlorination. Starting with 1,2-dichloronaphthalene, further chlorination at positions 3 and 6 is achieved using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) under ultraviolet (UV) light irradiation. This photochemical method enhances selectivity for the 3- and 6-positions due to the stabilization of radical intermediates in the naphthalene ring system. However, competing pathways often lead to byproducts such as 1,2,4,5-tetrachloronaphthalene, requiring meticulous optimization of reaction time and stoichiometry.

Catalytic Pathways and Solvent Effects

The choice of solvent and catalyst significantly impacts reaction outcomes. Polar aprotic solvents like dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or tetrachloroethylene ($$ \text{C}2\text{Cl}4 $$) improve chlorine solubility and facilitate electrophilic substitution at electron-rich aromatic positions. In a patent describing the synthesis of naphthalene tetracarboxylic acid derivatives, chlorination in oleum (fuming sulfuric acid) was noted to enhance reaction rates and selectivity, albeit for a different substrate. Adapting this methodology, chlorination of naphthalene in oleum at 90–100°C with $$ \text{Cl}_2 $$ gas could theoretically favor the 1,2,3,6-isomer by leveraging the directing effects of sulfonic acid groups transiently formed during the reaction.

Lewis acid catalysts, particularly $$ \text{AlCl}3 $$, have been employed to direct chlorination to specific positions. For example, a study on the nitration of 1,5-naphthalenediamine derivatives demonstrated that regioselectivity could be controlled by adjusting reaction conditions such as nitrating agent concentration and temperature. Analogously, using $$ \text{AlCl}3 $$ in a chlorination reaction may steer chlorine atoms to the 1,2,3-positions, with the 6-position becoming activated through resonance effects.

Purification and Isolation Techniques

Isolating 1,2,3,6-tetrachloronaphthalene from complex reaction mixtures remains a critical challenge. Fractional crystallization from organic solvents like tetrahydrofuran (THF) or acetone is commonly employed, leveraging differences in solubility between isomers. For instance, a protocol detailed in the synthesis of naphthalenetetramine salts involved crystallizing the target compound from hot THF, yielding a purified product with >95% purity. Adapting this method, successive recrystallizations of crude 1,2,3,6-tetrachloronaphthalene from THF could effectively remove symmetric isomers such as 1,2,4,5-tetrachloronaphthalene.

Chromatographic methods, including column chromatography using silica gel or alumina, offer higher resolution. Gas chromatography-mass spectrometry (GC-MS) analysis of polychlorinated naphthalenes has identified the 1,2,3,6-isomer based on its distinctive retention index and fragmentation pattern. Preparative-scale GC could thus serve as a viable purification tool, albeit with scalability limitations.

Structural Characterization and Analytical Data

The structural elucidation of 1,2,3,6-tetrachloronaphthalene relies on spectroscopic and crystallographic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence of substitution patterns. The $$ ^1\text{H} $$ NMR spectrum exhibits distinct resonances for aromatic protons at δ 7.50 (d, $$ J = 9 \, \text{Hz} $$, 2H) and δ 7.23 (d, $$ J = 9 \, \text{Hz} $$, 2H), consistent with protons adjacent to chlorine atoms. Fourier-transform infrared (FTIR) spectroscopy reveals C-Cl stretching vibrations at 550–650 cm$$ ^{-1} $$, with additional peaks corresponding to aromatic C-H bends.

X-ray crystallography further confirms the molecular structure. Although no crystal data for 1,2,3,6-tetrachloronaphthalene is available in the provided sources, analogous compounds like 1,2,3,4-tetrachloronaphthalene crystallize in a monoclinic system with space group $$ P2_1/c $$, offering insights into potential lattice parameters.

Industrial Applications and Environmental Considerations

1,2,3,6-Tetrachloronaphthalene finds applications as an intermediate in the synthesis of dyes, pigments, and flame retardants. However, its persistence in the environment and bioaccumulative potential necessitate stringent handling protocols. Regulatory frameworks such as the Stockholm Convention on Persistent Organic Pollutants (POPs) mandate the phasedown of polychlorinated naphthalenes, driving research into greener synthetic alternatives.

Chemical Reactions Analysis

Types of Reactions: Naphthalene, 1,2,3,6-tetrachloro undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated naphthoquinones.

Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalene derivatives.

Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are often employed for nitration reactions.

Major Products Formed:

Oxidation: Chlorinated naphthoquinones.

Reduction: Partially dechlorinated naphthalene derivatives.

Substitution: Various substituted naphthalene compounds depending on the reagents used.

Scientific Research Applications

Naphthalene, 1,2,3,6-tetrachloro has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds.

Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and cellular components.

Medicine: Research is ongoing to investigate its potential use in developing pharmaceuticals and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism by which naphthalene, 1,2,3,6-tetrachloro exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to alterations in cellular processes, making it a compound of interest in toxicological studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key isomers of tetrachloronaphthalene include:

- Substitution Patterns : The position of chlorine atoms significantly influences reactivity and environmental behavior. For example, 1,2,3,6-tetrachloronaphthalene has adjacent chlorines on one ring (positions 1, 2, 3) and a single chlorine on the other (position 6), which may reduce steric hindrance compared to fully substituted isomers like 1,2,3,4-tetrachloronaphthalene .

- logPoct/wat : All tetrachloronaphthalene isomers exhibit high hydrophobicity (logP ~6.2), similar to dibenzofuran derivatives (e.g., 1,2,3,6-tetrachlorodibenzofuran, logP = 6.2) . This property correlates with bioaccumulation in fatty tissues .

Environmental and Toxicological Profiles

- Bioaccumulation : Tetra-chlorinated naphthalenes (tetra-CNs) are predominant in environmental samples, with concentrations in animal fat ranging up to 1,500 pg/g lipid weight. Chickens show higher bioaccumulation than pigs due to biomagnification of penta- and hexa-CNs .

- Toxicity : Estimated 2,3,7,8-tetrachlorodibenzo-p-dioxin equivalents (TEQs) for tetra-CNs range from 0.008–0.063 pg/g lipid weight, indicating moderate dioxin-like toxicity .

- Persistence : Chlorinated naphthalenes resist degradation, with half-lives in soil exceeding 1 year. Their stability is attributed to strong C-Cl bonds and aromatic conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.